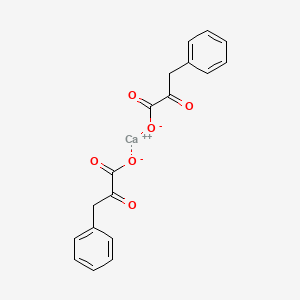

Phenylpyruvic acid calcium salt

描述

Central Role in Phenylalanine Metabolism

Phenylpyruvic acid is intrinsically linked to the metabolism of L-phenylalanine, an essential amino acid in humans. nih.gov Under normal physiological conditions, phenylalanine is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.orghealthmatters.io However, alternative pathways involving phenylpyruvic acid become significant under certain conditions.

The primary route for the formation of phenylpyruvic acid from L-phenylalanine is through transamination. pnas.orgchempedia.info This reversible reaction is catalyzed by aminotransferases, which transfer the amino group from phenylalanine to an alpha-keto acid, such as α-ketoglutarate, yielding phenylpyruvic acid and glutamate. youtube.com This pathway is a normal, albeit minor, route for phenylalanine metabolism in healthy individuals. pnas.org However, in cases of high phenylalanine concentrations, this transamination pathway becomes more active. healthmatters.io

Several aminotransferases can catalyze this reaction, including tyrosine aminotransferase, which exhibits broad specificity and can act on phenylalanine. nih.gov The transamination of phenylalanine to phenylpyruvic acid is a crucial step in an alternative metabolic route for this amino acid. pnas.org

While the primary pathway for tyrosine synthesis in mammals is the hydroxylation of phenylalanine, the metabolism of these two amino acids is interconnected, with phenylpyruvic acid playing a role. youtube.com In some organisms, particularly plants and microbes, the pathways are more directly linked through intermediates like prephenate. youtube.comnih.gov Prephenate can be converted to either phenylpyruvic acid (a precursor to phenylalanine) or p-hydroxyphenylpyruvate (a precursor to tyrosine). youtube.comwikipedia.org

In plants, a cytosolic aminotransferase has been identified that uses tyrosine as the amino donor for the conversion of phenylpyruvic acid to phenylalanine, thus directly linking the catabolism of tyrosine to the biosynthesis of phenylalanine. nih.gov

Phenylpyruvic acid is a catabolic byproduct of phenylalanine metabolism. biocat.com When the primary pathway of phenylalanine conversion to tyrosine is impaired, phenylalanine accumulates and is shunted into the transamination pathway, leading to increased production of phenylpyruvic acid. wikipedia.orghealthmatters.io This is most notably observed in the genetic disorder phenylketonuria (PKU), where a deficiency in the enzyme phenylalanine hydroxylase leads to a buildup of phenylalanine and consequently high levels of phenylpyruvic acid and its derivatives in the blood and urine. healthmatters.io

Once formed, phenylpyruvic acid can be further metabolized into other byproducts, including phenyllactate and phenylacetate. pnas.orgyoutube.com

Involvement in the Shikimate Pathway

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. wikipedia.orgfrontiersin.org This pathway is absent in mammals, making these amino acids essential dietary components for them. wikipedia.org

In many microorganisms and plants, phenylpyruvic acid is a direct precursor to L-phenylalanine. nih.govfrontiersin.org The shikimate pathway leads to the synthesis of chorismate, a key branch-point intermediate. youtube.comwikipedia.org Chorismate is then converted to prephenate by chorismate mutase. frontiersin.org In the phenylalanine branch of the pathway, prephenate is dehydrated by prephenate dehydratase to form phenylpyruvic acid. youtube.com Subsequently, phenylpyruvic acid is transaminated to yield L-phenylalanine. youtube.comnih.gov This contrasts with the primary pathway in some plants and bacteria that proceeds through arogenate. nih.gov However, the phenylpyruvate pathway is a significant route for phenylalanine biosynthesis in many microbes. nih.gov

Table 1: Key Enzymes in Phenylpyruvic Acid-Related Pathways

| Enzyme | Reaction Catalyzed | Pathway | Organism(s) |

|---|---|---|---|

| Phenylalanine Aminotransferase | L-Phenylalanine ⇌ Phenylpyruvic Acid | Phenylalanine Metabolism | Various |

| Prephenate Dehydratase | Prephenate → Phenylpyruvic Acid + H₂O + CO₂ | Shikimate Pathway | Microorganisms, Plants |

| Chorismate Mutase | Chorismate → Prephenate | Shikimate Pathway | Microorganisms, Plants |

Phenylpropanoids are a large and diverse class of secondary metabolites in plants, derived from phenylalanine. frontiersin.orgresearchgate.net They play critical roles in plant defense, signaling, and structural integrity. nih.govtaylorandfrancis.com The biosynthesis of these compounds begins with the conversion of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgtaylorandfrancis.com

Recent research has highlighted that phenylpyruvic acid can also contribute to the biosynthesis of phenylpropanoids. nih.gov For instance, in petunia flowers, increasing the production of phenylpyruvic acid led to a significant increase in the levels of various fragrant benzenoid-phenylpropanoid volatiles. nih.gov This suggests that phenylpyruvic acid can serve as a precursor for these compounds, potentially through conversion to phenylalanine or via alternative, more direct routes. nih.gov Furthermore, rhizobacteria-produced phenylpyruvate has been shown to enhance plant defense by fueling phenylalanine-dependent lignin (B12514952) biosynthesis, a key component of the phenylpropanoid pathway. nih.gov

Table 2: Examples of Phenylpropanoids Derived from Phenylalanine

| Phenylpropanoid Class | Examples | Function in Plants |

|---|---|---|

| Lignins | - | Structural support, water transport, defense |

| Flavonoids | Anthocyanins, Flavones | Pigmentation, UV protection, signaling |

| Stilbenes | Resveratrol | Phytoalexin (defense) |

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54865-40-6 | |

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Research Methodologies for Phenylpyruvic Acid Calcium Salt

Established Laboratory and Industrial Synthetic Routes

The conventional methods for synthesizing phenylpyruvic acid calcium salt are characterized by their reliability and scalability. These routes typically involve the direct neutralization of phenylpyruvic acid or the conversion from readily available precursors.

Direct Reaction of Phenylpyruvic Acid with Calcium Hydroxide (B78521)

The most straightforward method for preparing this compound is the direct reaction of phenylpyruvic acid with a calcium base, most commonly calcium hydroxide. This acid-base neutralization reaction is typically carried out in an aqueous medium.

In a typical laboratory procedure, commercially available phenylpyruvic acid is stirred with a suspension of calcium hydroxide in water. google.comgoogle.com The reaction results in the formation of a suspension of calcium phenylpyruvate. To ensure the stability of the product, the reaction is often conducted in an oxygen-free environment, for instance, by sparging the water with nitrogen. google.com

Reaction Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Phenylpyruvic Acid | 16 g | google.com |

| Calcium Hydroxide | 10 g | google.com |

| Water (O₂-free) | 200 ml | google.com |

This method is advantageous due to its simplicity and the direct formation of the desired salt. However, the purity of the final product is dependent on the purity of the starting phenylpyruvic acid.

Conversion from Related Precursor Compounds

An important industrial route to phenylpyruvic acid and its salts involves the carbonylation of benzyl (B1604629) halides. google.comgeorganics.sk Specifically, benzyl chloride can be carbonylated with carbon monoxide in the presence of an inorganic base and a metal carbonyl catalyst to produce the calcium salt of phenylpyruvic acid as an intermediate. google.com

This process is significant as it provides a pathway to phenylpyruvic acid, which can then be used in subsequent reactions, such as the synthesis of L-phenylalanine, a key component of the sweetener aspartame. google.comgoogle.com The crude calcium phenylpyruvate obtained from this carbonylation process can be further purified or converted to other salts, such as sodium phenylpyruvate, for specific applications. google.comgoogle.com

Alternative and Advanced Synthetic Approaches

Research into the synthesis of phenylpyruvic acid and its derivatives has led to the development of several alternative and more advanced methods. These approaches often offer advantages in terms of yield, selectivity, or the use of different starting materials.

Hydantoin-Based Synthesis

A well-established alternative route to phenylpyruvic acid involves the use of hydantoin (B18101) derivatives. This method typically starts with the condensation of benzaldehyde (B42025) with hydantoin to form benzylidenehydantoin. Subsequent hydrolysis of benzylidenehydantoin, often under basic conditions, yields phenylpyruvic acid. google.com

Microwave-assisted hydrolysis of benzylidenehydantoin using sodium hydroxide has been shown to be a rapid method for preparing phenylpyruvic acid. google.com This approach significantly reduces the reaction time compared to conventional heating methods. google.com The resulting phenylpyruvic acid can then be converted to its calcium salt by reaction with a suitable calcium base.

Microwave-Assisted Hydrolysis of Benzylidenehydantoin:

| Reactant | Molar Ratio | Reagent | Reaction Time | Reference |

|---|

Hydrolytic Cleavage of α-Acetylaminocinnamic Acid

The hydrolysis of α-acetylaminocinnamic acid is another effective method for the preparation of phenylpyruvic acid. georganics.skorgsyn.org This reaction is typically carried out by boiling the α-acetylaminocinnamic acid in an acidic solution, such as hydrochloric acid. orgsyn.org

The process yields phenylpyruvic acid, which crystallizes upon cooling. orgsyn.org This method is notable for its high yields, often in the range of 88-94%. orgsyn.org As with other methods, the resulting phenylpyruvic acid can be readily converted to its calcium salt.

Catalytic Dicarbonylation Methods for Precursor Formation

Advanced catalytic methods, specifically double carbonylation reactions, have been developed for the synthesis of α-keto acids like phenylpyruvic acid from benzyl halides. researchgate.netwikipedia.org This approach involves the insertion of two carbon monoxide molecules into the benzyl-halide bond.

One such method utilizes a cobalt pyridine-2-carboxylate catalyst for the double carbonylation of benzyl chloride. researchgate.net The reaction is carried out under pressure with carbon monoxide in a solvent system containing dioxane and water, with calcium hydroxide acting as the base. researchgate.net This directly yields the calcium salt of phenylpyruvic acid. The efficiency of this catalytic system is influenced by various factors including the choice of ligand, catalyst concentration, solvent, temperature, and CO pressure. researchgate.net

Catalytic Dicarbonylation of Benzyl Chloride:

| Catalyst | Co-catalyst | Base | Solvent | Temperature | CO Pressure | Reference |

|---|

This catalytic route represents a sophisticated approach to the synthesis of phenylpyruvic acid precursors, offering a direct pathway to the calcium salt from simple starting materials.

Biotechnological Production through Enzymatic or Whole-Cell Biotransformation

The synthesis of phenylpyruvic acid (PPA) and its subsequent conversion to the calcium salt has increasingly moved away from traditional chemical processes toward more sustainable biotechnological methods. nih.gov These biological routes leverage the catalytic power of enzymes or whole microbial cells to convert precursor molecules, most commonly L-phenylalanine, into PPA. nih.govnih.gov This shift is driven by the advantages of biotransformation, which include milder reaction conditions, reduced environmental pollution, and the potential for high specificity and yield. google.comfrontiersin.org The two primary strategies in this domain are the use of isolated enzymes and the application of whole-cell biocatalysts.

Enzymatic Biotransformation

Enzymatic biotransformation involves the use of purified enzymes to catalyze the conversion of a specific substrate into a desired product. For phenylpyruvic acid production, the most crucial enzymes are L-amino acid deaminases (L-AADs), which catalyze the oxidative deamination of L-phenylalanine to PPA. nih.govnih.gov

Researchers have successfully isolated and utilized L-AADs from various microbial sources, with enzymes from Proteus mirabilis and Proteus myxofaciens being prominent examples. nih.govnih.gov The process using a purified enzyme offers high specificity, leading to a cleaner product profile with fewer by-products. nih.gov For instance, a study utilizing a purified L-AAD from Proteus mirabilis KCTC 2566 expressed in Escherichia coli demonstrated significant PPA production. nih.govresearchgate.net After optimizing reaction conditions, maximal production reached 2.6 ± 0.1 g/L with a high mass conversion rate of 86.7 ± 5% and a productivity of 1.04 g·L⁻¹·h⁻¹. nih.govresearchgate.net

Further advancements have focused on overcoming limitations such as product inhibition, where the accumulation of PPA slows down the enzyme's catalytic activity. nih.gov Through protein engineering, specific amino acid residues in the L-AAD from Proteus mirabilis (E145 and L341) were mutated. nih.govresearchgate.net This modification reduced product inhibition by 3.84-fold and increased catalytic efficiency by 1.35-fold, ultimately achieving a PPA titer of 81.2 g/L with a 99.6% conversion rate in a 5-L bioreactor. nih.gov

| Enzyme Source (Expressed in) | Substrate | Key Findings/Conditions | Maximal Production (g/L) | Mass Conversion Rate (%) | Productivity | Reference |

|---|---|---|---|---|---|---|

| L-AAD from Proteus mirabilis KCTC 2566 (E. coli) | L-phenylalanine | Purified enzyme approach. | 2.6 ± 0.1 | 86.7 ± 5 | 1.04 g·L⁻¹·h⁻¹ | nih.govresearchgate.net |

| Engineered L-AAD from Proteus mirabilis (E. coli) | L-phenylalanine | Mutant M2E145A/L341A designed to reduce product inhibition. Optimized in a 5-L bioreactor. | 81.2 | 99.6 | 5.1 g·L⁻¹·h⁻¹ | nih.gov |

Whole-Cell Biotransformation

Whole-cell biotransformation utilizes entire microorganisms as self-contained biocatalysts. This approach circumvents the costly and time-consuming process of enzyme purification and provides a more stable environment for the enzyme, with natural cofactor regeneration systems. nih.govnih.gov Microorganisms such as Proteus vulgaris, Morganella morganii, Corynebacterium glutamicum, and genetically engineered Escherichia coli have been employed for PPA production. nih.govpsu.edu

Growing vs. Resting Cells: Two main strategies exist within whole-cell biotransformation: using growing cells or resting cells.

Growing Cell Biotransformation: The substrate (L-phenylalanine) is added to the culture medium, and PPA is produced concurrently with cell growth. nih.gov This method was optimized in one study using engineered E. coli, achieving a PPA production of 15.3 ± 0.4 g/L from 25 g/L of L-phenylalanine. nih.gov

Resting Cell Biotransformation: Cells are first cultivated to a high density and then harvested and placed in a buffer solution containing the substrate. This separates the growth phase from the production phase, potentially leading to higher product concentrations. nih.gov

A two-step process combining both strategies has proven highly effective. An engineered E. coli strain first produced PPA during its growth phase, and the harvested cells were then used in a resting-cell biotransformation. nih.gov Under optimized conditions in a 3-L bioreactor (500 rpm agitation, 1.5 vvm aeration, 30 g/L L-phenylalanine), this combined approach yielded a total maximal production of 75.1 ± 2.5 g/L. nih.govscispace.com

Strain Engineering and Fermentation Optimization: Significant research has focused on improving the efficiency of whole-cell biocatalysts. Submerged fermentation with Proteus vulgaris was optimized by adjusting temperature (34.5°C), pH (5.12), and aeration (0.5 vvm), which improved PPA production threefold compared to shake flask cultures, reaching 1349 mg/L. psu.edu

To enhance genetic stability, which can be an issue with plasmid-based systems, researchers have integrated the L-amino acid deaminase gene directly into the chromosome of E. coli. nih.gov Using chemically induced chromosomal evolution (CIChE), the gene copy number was increased to 59. This engineered strain, further improved by deleting the lacI gene, produced 19.14 g/L of PPA in 24 hours in a 5-L bioreactor, demonstrating a stable and efficient production system. nih.gov

| Microorganism | Strategy | Key Findings/Conditions | Maximal Production (g/L) | Reference |

|---|---|---|---|---|

| Proteus vulgaris | Submerged Fermentation | Optimized conditions: 34.5°C, pH 5.12, 0.5 vvm aeration. | 1.349 | psu.edu |

| Engineered E. coli (expressing L-AAD from P. mirabilis) | Whole-cell biocatalyst (one-step) | Initial whole-cell application of the engineered strain. | 3.3 ± 0.2 | nih.gov |

| Engineered E. coli (expressing L-AAD from P. mirabilis) | Two-step (Growing & Resting Cells) | Optimized in a 3-L bioreactor. | 75.1 ± 2.5 | nih.govscispace.com |

| Chromosomally Engineered E. coli (expressing L-AAD from P. myxofaciens) | Fed-batch Fermentation | 59 copies of pmLAAD integrated into the chromosome for stability. | 19.14 | nih.gov |

Once phenylpyruvic acid is produced through these biotechnological routes, it can be converted to its calcium salt. This is typically achieved through a reaction with a suitable calcium-containing base, such as calcium hydroxide, in an aqueous solution. google.com

Metabolic Pathways and Biosynthetic Intermediacy of Phenylpyruvic Acid

Downstream Metabolic Fates of Phenylpyruvic Acid

Phenylpyruvic acid, a central intermediate in phenylalanine metabolism, does not accumulate under normal physiological conditions. nih.govnih.gov Instead, it is directed into several metabolic pathways that result in a variety of products. These pathways are crucial for both the catabolism of excess phenylalanine and the synthesis of other important molecules. acs.orgmedchemexpress.com

Reduction to Phenyllactic Acid

One of the primary metabolic routes for phenylpyruvic acid is its reduction to phenyllactic acid. This conversion is a redox reaction that involves the oxidation of a cofactor, typically NADH, to NAD+. wikipedia.org The enzymes responsible for this transformation have been identified in a range of organisms, from bacteria to mammals. wikipedia.orgresearchgate.net

In microorganisms, particularly lactic acid bacteria and strains like Bacillus coagulans, this reduction is a key step in producing phenyllactic acid, a compound noted for its antimicrobial properties. wikipedia.org Studies have identified NAD-dependent lactate (B86563) dehydrogenases (nLDHs) as the key enzymes catalyzing this reaction. wikipedia.org For instance, the thermophilic bacterium Bacillus coagulans SDM can efficiently convert phenylpyruvic acid into phenyllactic acid at high temperatures, a condition that enhances the substrate's solubility. wikipedia.org In this process, glucose is often used as a cosubstrate to regenerate the necessary NADH cofactor through glycolysis. wikipedia.org

In mammalian tissues, the reduction of phenylpyruvic acid to phenyllactic acid also occurs, catalyzed by enzymes such as L-lactate dehydrogenase. researchgate.net This pathway becomes particularly significant in the context of phenylketonuria (PKU), a genetic disorder where impaired phenylalanine metabolism leads to an accumulation of phenylpyruvic acid, which is then reduced to phenyllactate. scispace.com

Table 1: Enzymes and Organisms in the Reduction of Phenylpyruvic Acid

| Enzyme | Organism Example | Key Findings | Reference |

|---|---|---|---|

| NAD-dependent Lactate Dehydrogenases (l-nLDH and d-nLDH) | Bacillus coagulans SDM | Efficiently converts PPA to PLA at high concentrations (37.3 g/L) and productivity (2.3 g/L/h) at 50°C. | wikipedia.org |

| Hydroxyisocaproate Dehydrogenase (HicDH) | Lactobacillus species | Assumed to be involved in PLA production from PPA. | wikipedia.org |

| Phenyllactic Acid Dehydrogenase (PLDHase) | Lactobacillus species | Previously implicated in the conversion of PPA to PLA. | wikipedia.org |

| L-Lactate Dehydrogenase | Mammalian Tissues (e.g., Myocardium) | Catalyzes the reduction of phenylpyruvic acid in various tissues. | researchgate.net |

Oxidation to Phenylacetic Acid

Phenylpyruvic acid can be metabolized to phenylacetic acid, a compound with a characteristic honey-like odor that also functions as a plant auxin. ed.gov This conversion is not a direct oxidation but typically proceeds via an intermediate. The initial step is the decarboxylation of phenylpyruvic acid to phenylacetaldehyde (B1677652). medchemexpress.com Subsequently, phenylacetaldehyde is oxidized to form phenylacetic acid. medchemexpress.comed.gov

This two-step process is part of the Ehrlich pathway, which is active in microorganisms like Saccharomyces cerevisiae (baker's yeast). medchemexpress.com In humans and other organisms, the oxidation of phenylacetaldehyde is catalyzed by several enzymes, with aldehyde dehydrogenase being the predominant one. nih.gov Aldehyde oxidase also contributes to this reaction, highlighting that multiple enzymes can be involved in the oxidation of aldehydes derived from amino acid metabolism. nih.gov

A different, direct aerobic oxidation pathway has been observed in the presence of manganese ions (Mn2+), which catalyzes the oxidation of phenylpyruvic acid to yield benzaldehyde (B42025) and oxalate (B1200264) as the major products. nih.gov

Table 2: Key Steps in the Conversion of Phenylpyruvic Acid to Phenylacetic Acid

| Step | Reactant | Product | Key Enzyme(s) | Organism Example | Reference |

|---|---|---|---|---|---|

| 1. Decarboxylation | Phenylpyruvic Acid | Phenylacetaldehyde | Phenylpyruvate Decarboxylase | Saccharomyces cerevisiae | medchemexpress.com |

| 2. Oxidation | Phenylacetaldehyde | Phenylacetic Acid | Aldehyde Dehydrogenase, Aldehyde Oxidase | Humans, various organisms | ed.govnih.gov |

Decarboxylation to Phenylacetaldehyde

The decarboxylation of phenylpyruvic acid to phenylacetaldehyde is a critical reaction that serves as the entry point into the Ehrlich pathway for phenylalanine catabolism. medchemexpress.com This reaction is catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC), which belongs to the family of lyases (EC 4.1.1.43). wikipedia.org This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme cleaves the carboxyl group from phenylpyruvic acid, releasing carbon dioxide and forming phenylacetaldehyde.

Phenylpyruvate decarboxylases are found in a variety of organisms, including plants, fungi, and bacteria. In Saccharomyces cerevisiae, the gene ARO10 has been identified as encoding the physiologically relevant phenylpyruvate decarboxylase. medchemexpress.com In plants like Petunia hybrida, a similar function is performed by phenylacetaldehyde synthase (PAAS), a bifunctional enzyme that couples the decarboxylation of phenylalanine to its oxidation to generate phenylacetaldehyde. A highly efficient phenylpyruvate decarboxylase, KDC4427, has been identified in the bacterium Enterobacter sp. CGMCC 5087, showcasing high catalytic activity at a pH of 6.5 and a temperature of 35°C.

Table 3: Examples of Phenylpyruvate Decarboxylating Enzymes

| Enzyme Name | Gene | Source Organism | Optimal pH | Optimal Temp. | Reference |

|---|---|---|---|---|---|

| Phenylpyruvate Decarboxylase | ARO10 | Saccharomyces cerevisiae | - | - | medchemexpress.com |

| Phenylpyruvate Decarboxylase | KDC4427 | Enterobacter sp. CGMCC 5087 | 6.5 | 35°C | |

| Phenylacetaldehyde Synthase (PAAS) | - | Petunia hybrida | - | - |

Isomerization to 2-Hydroxy-3-phenylpropenoate

Phenylpyruvic acid exists in a chemical equilibrium between its keto and enol forms. The enol form is known as enol-phenylpyruvate (B1298868) or, more systematically, 2-hydroxy-3-phenylpropenoate. wikipedia.org The isomerization that interconverts these two tautomers is catalyzed by the enzyme phenylpyruvate tautomerase (EC 5.3.2.1), also known as phenylpyruvic keto-enol isomerase. wikipedia.org

This enzyme facilitates the keto-enol tautomerization and has been identified as being the same protein as the macrophage migration inhibitory factor (MIF) in mammals. acs.orgwikipedia.org The reaction mechanism is thought to involve general acid-base catalysis. acs.org While the proline residue at the first position (Pro-1) is implicated as the general base catalyst, the identity of the general acid catalyst remains a subject of investigation. acs.org This enzymatic activity is part of the broader metabolic pathways of phenylalanine and tyrosine. wikipedia.org

Table 4: Phenylpyruvic Acid Tautomerization

| Reaction | Keto Form | Enol Form | Catalyzing Enzyme | Enzyme Class | Reference |

|---|---|---|---|---|---|

| Isomerization (Tautomerization) | Phenylpyruvic acid (keto-phenylpyruvate) | 2-Hydroxy-3-phenylpropenoate (enol-phenylpyruvate) | Phenylpyruvate tautomerase / Macrophage migration inhibitory factor (MIF) | Isomerase (EC 5.3.2.1) | acs.orgwikipedia.org |

Enzymatic Transformations and Enzyme Interactions

Enzymes Catalyzing Phenylpyruvic Acid Formation

The biosynthesis of phenylpyruvic acid from L-phenylalanine is a critical step in phenylalanine degradation and is catalyzed by several distinct enzymes. These enzymes employ different mechanisms, including oxidative deamination and transamination, to achieve this conversion.

L-Phenylalanine:NAD+ Oxidoreductase (Deaminating)

L-Phenylalanine dehydrogenase (PheDH) catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. ontosight.aiwikipedia.org This reaction is a key step in the breakdown of L-phenylalanine. ontosight.ai The systematic name for this enzyme is L-phenylalanine:NAD+ oxidoreductase (deaminating). ontosight.ai

The reaction proceeds with the deamination of L-phenylalanine, yielding phenylpyruvate and ammonia. ontosight.ai The enzyme is highly specific for L-phenylalanine and requires NAD+ for its activity. ontosight.ai Phenylalanine dehydrogenase activity is crucial for phenylalanine metabolism in a variety of organisms, including bacteria and mammals. ontosight.ai The enzyme from Rhodococcus sp. M4 has been well-characterized, and its kinetic mechanism is an ordered process where NAD+ binds first, followed by phenylalanine. The products are then released in the sequence of ammonia, phenylpyruvate, and finally NADH. nih.gov

Table 1: Characteristics of L-Phenylalanine:NAD+ Oxidoreductase (Deaminating)

| Feature | Description |

|---|---|

| Enzyme Name | L-Phenylalanine dehydrogenase (PheDH) |

| Systematic Name | L-phenylalanine:NAD+ oxidoreductase (deaminating) ontosight.ai |

| EC Number | 1.4.1.20 acs.org |

| Reaction | L-phenylalanine + NAD+ + H₂O ⇌ Phenylpyruvate + NH₃ + NADH + H+ wikipedia.org |

| Cofactor | NAD+ ontosight.ai |

| Substrates | L-phenylalanine, NAD+, H₂O wikipedia.org |

| Products | Phenylpyruvate, Ammonia (NH₃), NADH, H+ wikipedia.org |

| Organisms | Bacteria (Rhodococcus sp. M4, Brevibacterium sp., Bacillus sp., Sporosarcina sp., Nocardia sp., Thermoactinomyces sp.), Mammals ontosight.aiacs.org |

L-Phenylalanine:Oxygen Oxidoreductase (Deaminating)

L-amino acid oxidase (LAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids, including L-phenylalanine, to their corresponding α-keto acids. wikipedia.org This enzyme utilizes oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. wikipedia.org The systematic name for this class of enzymes is L-amino-acid:oxygen oxidoreductase (deaminating). wikipedia.org

LAAOs show a preference for hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.com The reaction involves the oxidation of the L-amino acid to an imino acid, which then spontaneously hydrolyzes to the corresponding α-keto acid (phenylpyruvate in the case of phenylalanine) and ammonia. wikipedia.org A well-characterized example is the interleukin-4 induced gene 1 (IL4I1) protein in mammals, which primarily oxidizes L-phenylalanine and plays a role in the immune system. mdpi.comnih.gov

Table 2: Characteristics of L-Phenylalanine:Oxygen Oxidoreductase (Deaminating)

| Feature | Description |

|---|---|

| Enzyme Name | L-amino acid oxidase (LAAO) |

| Systematic Name | L-amino-acid:oxygen oxidoreductase (deaminating) wikipedia.org |

| EC Number | 1.4.3.2 wikipedia.org |

| Reaction | L-phenylalanine + O₂ + H₂O → Phenylpyruvate + NH₃ + H₂O₂ wikipedia.org |

| Cofactor | Flavin adenine dinucleotide (FAD) wikipedia.org |

| Substrates | L-phenylalanine, Oxygen (O₂), Water (H₂O) wikipedia.org |

| Products | Phenylpyruvate, Ammonia (NH₃), Hydrogen peroxide (H₂O₂) wikipedia.org |

| Organisms | Bacteria, Fungi, Algae, Plants, Snake venom, Mammals mdpi.comworthington-biochem.com |

L-Phenylalanine:Pyruvate Aminotransferase

L-Phenylalanine:pyruvate aminotransferase, also known as phenylalanine(histidine) transaminase, catalyzes the transfer of an amino group from L-phenylalanine to pyruvate. wikipedia.org This reaction yields phenylpyruvate and L-alanine. wikipedia.org This enzyme belongs to the family of transferases, specifically the transaminases. wikipedia.org

The systematic name for this enzyme is L-phenylalanine:pyruvate aminotransferase. wikipedia.org It plays a role in the metabolism of phenylalanine and can be found in various mammalian tissues, with its activity being influenced by dietary amino acid content. wikipedia.orgnih.gov

Table 3: Characteristics of L-Phenylalanine:Pyruvate Aminotransferase

| Feature | Description |

|---|---|

| Enzyme Name | Phenylalanine(histidine) transaminase |

| Systematic Name | L-phenylalanine:pyruvate aminotransferase wikipedia.org |

| EC Number | 2.6.1.58 |

| Reaction | L-phenylalanine + Pyruvate ⇌ Phenylpyruvate + L-alanine wikipedia.org |

| Substrates | L-phenylalanine, Pyruvate wikipedia.org |

| Products | Phenylpyruvate, L-alanine wikipedia.org |

| Organisms | Mammals (e.g., chicks) nih.govnih.gov |

L-Phenylalanine:2-Oxoglutarate Aminotransferase

L-Phenylalanine:2-oxoglutarate aminotransferase facilitates the transfer of an amino group from L-phenylalanine to α-ketoglutarate (also known as 2-oxoglutarate), producing phenylpyruvate and L-glutamate. ontosight.aiontosight.ai This enzyme is a key player in the catabolism of L-phenylalanine and requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. ontosight.ai

This transamination reaction is a crucial step in preventing the accumulation of phenylalanine to toxic levels. ontosight.ai The enzyme is also referred to as phenylalanine transaminase. ontosight.ai In humans, tyrosine aminotransferase can also catalyze this reaction, although it has a lower affinity for phenylalanine compared to tyrosine.

Table 4: Characteristics of L-Phenylalanine:2-Oxoglutarate Aminotransferase

| Feature | Description |

|---|---|

| Enzyme Name | L-Phenylalanine:2-oxoglutarate aminotransferase, Phenylalanine transaminase ontosight.aiontosight.ai |

| Systematic Name | L-phenylalanine:2-oxoglutarate aminotransferase |

| EC Number | 2.6.1.58 |

| Reaction | L-phenylalanine + 2-Oxoglutarate ⇌ Phenylpyruvate + L-glutamate ontosight.ai |

| Cofactor | Pyridoxal phosphate (PLP) ontosight.ai |

| Substrates | L-phenylalanine, 2-Oxoglutarate ontosight.ai |

| Products | Phenylpyruvate, L-glutamate ontosight.ai |

| Organisms | Mammals (e.g., rat liver) ontosight.ainih.gov |

L-Amino Acid Deaminase (e.g., from Proteus mirabilis)

L-amino acid deaminase (L-AAD) from bacteria such as Proteus mirabilis is a membrane-bound flavoenzyme that catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govmdpi.com This enzyme is particularly efficient in converting L-phenylalanine to phenylpyruvic acid. nih.gov

The gene for L-AAD from Proteus mirabilis has been cloned and expressed in Escherichia coli to facilitate the production of phenylpyruvic acid. nih.govnih.gov Both purified enzyme and whole-cell biocatalyst systems have been developed for this biotransformation. nih.gov This enzyme is of significant interest for industrial applications due to its role in the eco-friendly synthesis of α-keto acids. nih.govresearchgate.net Proteus mirabilis possesses two types of L-AAD, with type I showing a preference for aliphatic and aromatic amino acids like phenylalanine. mdpi.com

**Table 5: Characteristics of L-Amino Acid Deaminase from *Proteus mirabilis***

| Feature | Description |

|---|---|

| Enzyme Name | L-amino acid deaminase (L-AAD) |

| Source Organism | Proteus mirabilis nih.gov |

| EC Number | 1.4.3.2 |

| Reaction | L-phenylalanine + H₂O + Acceptor → Phenylpyruvate + NH₃ + Reduced acceptor |

| Cofactor | Flavin adenine dinucleotide (FAD) mdpi.com |

| Substrates | L-phenylalanine, various other L-amino acids mdpi.com |

| Product | Phenylpyruvic acid nih.gov |

| Cellular Location | Membrane-bound mdpi.com |

Enzymes Utilizing Phenylpyruvic Acid as a Substrate

Once formed, phenylpyruvic acid can be further metabolized by a variety of enzymes. These enzymes catalyze reactions such as decarboxylation, reduction, and tautomerization, leading to a diverse array of downstream products.

Table 6: Enzymes that Utilize Phenylpyruvic Acid as a Substrate

| Enzyme | EC Number | Reaction | Product(s) |

|---|---|---|---|

| Phenylpyruvate decarboxylase | 4.1.1.43 wikipedia.org | Phenylpyruvate → Phenylacetaldehyde (B1677652) + CO₂ ontosight.ai | Phenylacetaldehyde, Carbon dioxide |

| Glutamine-phenylpyruvate transaminase | 2.6.1.64 wikipedia.org | Phenylpyruvate + L-glutamine → L-phenylalanine + 2-oxoglutaramate (B1222696) wikipedia.org | L-phenylalanine, 2-oxoglutaramate |

| Phenylpyruvate tautomerase | 5.3.2.1 wikipedia.org | (keto)-Phenylpyruvate ⇌ (enol)-Phenylpyruvate wikipedia.org | (enol)-Phenylpyruvate |

| 4-Hydroxyphenylpyruvate dioxygenase | 1.13.11.27 wikipedia.org | Phenylpyruvate + O₂ → 2-Hydroxyphenylacetate + CO₂ wikipedia.org | 2-Hydroxyphenylacetate, Carbon dioxide |

| L-Phenylalanine dehydrogenase | 1.4.1.20 acs.org | Phenylpyruvate + NH₃ + NADH + H+ → L-phenylalanine + NAD+ + H₂O ontosight.ai | L-phenylalanine |

Modulatory Effects on Enzyme Activity

Phenylpyruvic acid has been shown to have an inhibitory effect on the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH) in mammalian tissues. G6PDH is a critical enzyme in the pentose (B10789219) phosphate pathway, which is a major source of NADPH, a crucial molecule for protecting cells against oxidative stress. nih.govnih.gov

An in vitro study investigating the effects of phenylalanine and its metabolites on G6PDH activity in rat brain homogenates found that phenylpyruvic acid significantly reduced the enzyme's activity. nih.govnih.govnih.gov This inhibition was observed at concentrations of 0.6 mM and 1.2 mM, both with and without pre-incubation. nih.govnih.gov In contrast, phenylalanine, phenyllactic acid, and phenylacetic acid did not show any significant effect on G6PDH activity at the tested concentrations. nih.govnih.gov The inhibition of G6PDH by phenylpyruvic acid could lead to impaired NADPH production, potentially altering the cellular redox state. nih.govnih.gov

| Concentration of Phenylpyruvic Acid (mM) | Effect on G6PDH Activity | Reference |

|---|---|---|

| 0.2 | No significant effect | nih.govnih.gov |

| 0.6 | Significant reduction | nih.govnih.gov |

| 1.2 | Significant reduction | nih.govnih.gov |

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components. MMP-2, also known as gelatinase A, plays a role in various physiological and pathological processes. The potential of various compounds to modulate MMP-2 activity is an area of active research.

A study investigating the effects of microbial siderophores on the activity of MMP-2 found that beta-phenylpyruvic acid had no effect on the enzyme's activity. In this study, the degradation of gelatin by activated MMP-2 was monitored, and while several other compounds showed inhibitory effects, beta-phenylpyruvic acid did not alter the activity of MMP-2.

Cellular and Organismal Biochemical Roles Non Human Model Systems

Impact on Energy Metabolism in Cellular Models

In controlled cellular environments, phenylpyruvic acid has been shown to directly interfere with core metabolic processes, particularly those related to energy production.

Research on cultured liver cells, specifically AML12 hepatocytes, has demonstrated that phenylpyruvic acid can inhibit glycolysis. nih.gov A study investigating the effects of various amino acids and their metabolites on energy metabolism found that while phenylalanine itself decreased the extracellular acidification rate (ECAR), an indicator of glycolysis, its metabolite phenylpyruvate also exhibited this inhibitory effect. nih.gov This suggests that the accumulation of phenylpyruvic acid can directly impede the glycolytic pathway in hepatocytes. The study, which treated hepatocytes with 5 mM of each compound for one hour, further supports the idea that phenylpyruvic acid plays a role in regulating cellular energy metabolism. nih.gov

Biotransformation and Metabolism in Microbial Systems

Microorganisms utilize phenylpyruvic acid as a substrate in a variety of metabolic pathways, leading to the production of commercially and scientifically important molecules.

Lactic acid bacteria (LAB) are capable of converting phenylpyruvic acid into phenyllactic acid (PLA), a compound known for its antimicrobial properties. nih.govnih.govresearchgate.net The use of phenylpyruvic acid as a starting substrate can significantly enhance the production of PLA compared to using phenylalanine. nih.govnih.gov For instance, one study using Lactobacillus sp. SK007 reported a 14-fold increase in PLA production when phenylpyruvic acid was used instead of phenylalanine. nih.gov This biotransformation is a reduction reaction, and studies suggest that NAD-dependent lactate (B86563) dehydrogenases are the enzymes responsible for this conversion in bacteria like Bacillus coagulans SDM. nih.gov The transamination of phenylalanine to phenylpyruvic acid is often the rate-limiting step in PLA formation, making direct supplementation with phenylpyruvic acid a more efficient strategy. nih.govoup.com

**Table 1: Comparison of Phenyllactic Acid (PLA) Production from Phenylalanine and Phenylpyruvic Acid by *Lactobacillus sp. SK007***

| Substrate | Concentration | Fermentation Time (hours) | PLA Production Increase |

|---|---|---|---|

| Phenylalanine | 6.1 mM | 72 | - |

| Phenylpyruvic acid | 6.1 mM | 24 | 14-fold |

Data sourced from a study on the biotransformation of phenylpyruvic acid by Lactobacillus sp. nih.gov

Phenylpyruvic acid serves as a direct precursor for the synthesis of the essential amino acid L-phenylalanine through a process called transamination, catalyzed by bacterial enzymes. nih.govnih.gov In this reaction, an amino group is transferred from a donor molecule, such as L-aspartic acid, to phenylpyruvic acid. nih.gov A study utilizing E. coli EP8-10 demonstrated the high efficiency of this process, achieving a 97% conversion rate of phenylpyruvic acid to L-phenylalanine. nih.gov Under optimal conditions (0.3 mol/L phenylpyruvic acid, pH 8.5, 37°C), 48 g/L of L-phenylalanine was produced within 6 hours. nih.gov This enzymatic route is a key step in the biosynthesis of L-phenylalanine in many microorganisms. nih.gov

The white-rot fungus Bjerkandera adusta utilizes phenylpyruvic acid as an intermediate in the biosynthesis of various aryl metabolites, including benzaldehyde (B42025), benzyl (B1604629) alcohol, and benzoic acid. nih.govnih.gov In this complex metabolic pathway, L-phenylalanine is first converted to other aromatic acids, including phenylpyruvic acid. nih.govnih.gov These acids are then further transformed into the final aryl products. nih.govnih.gov Research has shown that when B. adusta cultures are supplemented with phenylpyruvic acid, it is efficiently converted into these valuable aromatic compounds. nih.gov This highlights the central role of phenylpyruvic acid in the fungal metabolism of aromatic compounds.

**Table 2: Maximum Production of Aryl Metabolites from Different Precursors by *Bjerkandera adusta***

| Precursor | Initial Concentration | Maximum Aryl Metabolite Production (% of initial precursor) | Day of Maximum Production |

|---|---|---|---|

| L-phenylalanine | 3 g/liter | - | - |

| Phenylpyruvic acid | 3 g/liter | - | - |

| Mandelic acid | 3 g/liter | - | - |

| Benzoylformic acid | 3 g/liter | - | - |

| trans-Cinnamic acid | 0.1 g/liter | - | - |

Data from a study on aryl metabolite biosynthesis in Bjerkandera adusta. nih.gov Specific percentages were not provided in the abstract.

Engineered microorganisms are employed in whole-cell biocatalysis systems for the efficient production of amino acids, with phenylpyruvic acid often playing a role as either a substrate or an intermediate. For example, engineered E. coli expressing L-amino acid deaminase (L-AAD) from Proteus mirabilis can be used to produce phenylpyruvic acid from L-phenylalanine. nih.govnih.gov This phenylpyruvic acid can then potentially be used as a substrate for the production of other amino acids. Conversely, as mentioned earlier, whole cells of E. coli can be used to produce L-phenylalanine from phenylpyruvic acid. nih.gov These whole-cell systems offer several advantages, including the protection of enzymes within the cellular environment and the potential for cofactor regeneration.

Metabolic Function in Plant Physiology

Phenylpyruvic acid is an intermediate metabolite in the biosynthesis of the aromatic amino acid phenylalanine in plants. nih.govrepec.org While the primary route for phenylalanine synthesis is through the arogenate pathway, an alternative pathway utilizing phenylpyruvate has been identified and is particularly significant under certain conditions. nih.govoup.com This cytosolic pathway links the metabolism of tyrosine and phenylalanine, playing a role in the complex regulatory network of aromatic amino acids in plants. nih.gov The availability of phenylpyruvic acid can, therefore, influence the production of a vast array of downstream specialized metabolites that are crucial for plant growth, development, and defense.

Role in Cold Tolerance Mechanisms in Woody Plants

Recent research has highlighted the potential role of phenylpyruvic acid in the mechanisms of cold tolerance in woody plants. In a study involving the cold-tolerant oak species Quercus wutaishanica, a significant accumulation of phenylpyruvate was observed in response to low-temperature conditions. nih.gov This increase suggests a direct contribution of phenylpyruvate to the plant's ability to withstand cold stress.

The accumulation of phenylpyruvate is linked to the biosynthesis of phenylalanine, which serves as a precursor for numerous compounds essential for plant defense against various stresses, including low temperatures. nih.gov The phenylpropanoid pathway, which is initiated by phenylalanine, is a key route for the production of metabolites that protect plants from cold-induced damage. researchgate.net Studies have shown that an increase in the activity of phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway, is a common response to cold stress, leading to the accumulation of protective phenylpropanoid derivatives. researchgate.net Therefore, the elevated levels of phenylpyruvate under cold conditions in species like Quercus wutaishanica likely enhance the flux through the phenylpropanoid pathway, contributing to improved cold hardiness. nih.gov

The process of cold acclimation in woody plants is a complex phenomenon involving responses to both short daylength and low temperatures, which trigger a cascade of physiological and biochemical changes. nih.govtechscience.com The accumulation of specific metabolites, including those derived from the phenylpropanoid pathway, is a critical component of this acclimation process, helping to protect cellular structures from freezing-induced damage. researchgate.netplos.org

Regulation of Lignin (B12514952) Synthesis Pathway under Abiotic Stress

Phenylpyruvic acid is a key upstream metabolite in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls and plays a crucial role in the response to abiotic stresses. nih.govnih.gov The synthesis of lignin begins with the amino acid phenylalanine, which is produced via pathways that can involve phenylpyruvate. oup.comfrontiersin.org Phenylalanine is the entry point into the general phenylpropanoid pathway, which then branches to produce monolignols, the building blocks of the lignin polymer. nih.govfrontiersin.org

The deposition and composition of lignin in the cell wall are significantly altered when plants are subjected to various abiotic stresses, including drought, salinity, heavy metal exposure, and temperature stress. nih.govmaxapress.comresearchgate.net These changes in lignification are considered an important adaptive response, as lignin reinforces the cell wall, providing a physical barrier against external stressors and enhancing water transport efficiency under stress conditions. researchgate.net

Advanced Analytical and Detection Methodologies in Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography is a fundamental technique for separating complex mixtures. In the context of phenylpyruvic acid analysis, several chromatographic methods are employed, often requiring a derivatization step to enhance the volatility or detectability of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of organic molecules from biological samples. For α-keto acids like phenylpyruvic acid, pre-column derivatization is often necessary to improve their chromatographic behavior and detection. One established method involves derivatization with 4-nitro-1,2-phenylenediamine (NPD) at an acidic pH. This reaction forms a stable derivative that can be readily separated and quantified.

In a study detailing the analysis of nine α-keto acids, including phenylpyruvic acid, a Zorbax 300 SB-C18 HPLC column was used for separation. researchgate.net The isocratic elution was performed with a mobile phase of methanol, water, and acetonitrile, allowing for the separation of the derivatized keto acids within 14 minutes. researchgate.net This method demonstrated good repeatability with a relative standard deviation (RSD) ranging from 0.1% to 2.9%. researchgate.net The limits of detection and quantitation for the α-keto acids were in the range of 0.05–0.26 µg/mL and 0.15–0.8 µg/mL, respectively. researchgate.net This approach has been successfully applied to determine α-keto acid concentrations in pharmaceutical preparations, as well as in human serum and urine samples from both healthy individuals and diabetic patients. researchgate.net

Another derivatization agent, phenyl isothiocyanate (PITC), is widely used for amino acid and peptide analysis and has also been explored for other compounds. While effective for many analytes, the suitability of PITC for every compound must be evaluated, as its reaction can sometimes lead to multiple derivative products. The optimization of derivatization parameters, such as the molar ratio of the analyte to the derivatizing agent and reaction time, is critical for achieving accurate and reproducible results.

| Parameter | Condition/Value |

|---|---|

| Derivatization Agent | 4-nitro-1,2-phenylenediamine (NPD) |

| Column | Zorbax 300 SB-C18 (4.6x150mm id) |

| Mobile Phase | Methanol:Water:Acetonitrile (42:56:2, v/v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | Photodiode Array (255 nm) |

| Run Time | ~14 minutes |

| Limit of Detection | 0.05–0.26 µg/mL |

| Limit of Quantitation | 0.15–0.8 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. ijsrtjournal.comwaters.com This improvement is primarily due to the use of columns packed with sub-2µm particles, which operate at much higher pressures (up to 100 MPa). ijsrtjournal.comresearchgate.net The smaller particle size leads to more efficient separation and sharper peaks, allowing for faster analysis times, often reducing a 30-minute HPLC run to 5-10 minutes in UPLC. ijsrtjournal.com

UPLC systems are designed to handle these high pressures without compromising the integrity of the analytical column or other system components. ijsrtjournal.comresearchgate.net The benefits of UPLC are widely recognized in the pharmaceutical industry for applications such as quality control, impurity profiling, and stability studies. ijsrtjournal.comwjpsonline.com Its high throughput and accuracy also make it well-suited for bioanalytical studies, including the analysis of metabolites in biological fluids. austinpublishinggroup.com For instance, UPLC is utilized for the precise analysis of amino acids in protein characterization and nutritional assessments. ijsrtjournal.com The enhanced sensitivity and resolution of UPLC make it a powerful tool for detecting and quantifying low-level metabolites like phenylpyruvic acid in complex biological samples. austinpublishinggroup.com

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Up to 100 MPa (15,000 psi) |

| Analysis Time | Longer (e.g., 30 min) | Shorter (e.g., 5-10 min) |

| Resolution | Good | Higher |

| Sensitivity | Standard | Enhanced |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com However, many biological molecules, including phenylpyruvic acid, are not inherently volatile. Therefore, a derivatization step is essential to convert them into a form suitable for GC analysis. youtube.com This chemical modification typically involves replacing polar functional groups, such as hydroxyl and carboxylic acid groups, with less polar moieties, thereby increasing volatility. youtube.com

Common derivatization methods include silylation, alkylation, and acylation. youtube.com Silylation, the introduction of a silyl (B83357) group, is one of the most widely used derivatization procedures in GC for analyzing compounds like alcohols, phenols, and carboxylic acids. youtube.com For the analysis of phenylpyruvic acid, an improved oximation-silylation method has been shown to be effective. nih.gov This approach offers advantages over conventional methods, including shorter reaction times and higher reaction efficiency at lower temperatures, which is particularly beneficial for thermally unstable compounds like phenylpyruvic acid. nih.gov Following derivatization, the resulting compounds are separated on a GC column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, and detected.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in clinical and research settings for the analysis of metabolites. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net In a typical LC-MS/MS workflow for phenylpyruvic acid and related compounds, the analytes are first separated on a reverse-phase column, such as a C18 column. nih.govnih.gov

For detection, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This involves selecting a specific precursor ion for the target analyte and then monitoring for a specific product ion that is generated upon fragmentation of the precursor. This high specificity allows for accurate quantification even in complex biological matrices like serum and urine. nih.gov To enhance ionization efficiency and sensitivity, especially for acidic compounds, the mass spectrometer can be operated in negative ionization mode. nih.gov For example, a method for analyzing hydroxyphenylpyruvic acid (HPPA) and other metabolites used negative ionization for the acidic analytes. nih.gov The development of such methods requires careful optimization of chromatographic conditions and mass spectrometer parameters, including collision energies for fragmentation. nih.gov The use of isotopically labeled internal standards is also common to ensure high accuracy and precision. nih.gov

| Parameter | Condition/Value |

|---|---|

| Chromatography | Reverse Phase Liquid Chromatography |

| Column | Atlantis C18 |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive and Negative Ionization |

| MS Operation Mode | Multiple Reaction Monitoring (MRM) |

| Intra- & Inter-assay Accuracy | 95.0% - 110.5% |

| Intra- & Inter-assay Precision | <10% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolomics, capable of identifying and quantifying a broad range of small molecules (typically <650 Daltons). nih.gov This includes amino acids, organic acids like phenylpyruvic acid, sugars, and fatty acids. nih.gov As with standalone GC, a derivatization step is usually required to make the metabolites volatile enough for analysis. nih.gov

In the context of metabolomic studies, GC-MS can be used to obtain a comprehensive profile of metabolites in a biological sample, such as urine. nih.gov An improved oximation-silylation method coupled with GC-MS has been successfully applied to analyze urinary metabolites in patients with phenylketonuria (PKU). nih.gov In one such study, 97 endogenous metabolites were identified. researchgate.net By comparing the metabolic profiles of PKU patients with a control group, researchers were able to identify 19 differentially expressed compounds. researchgate.net Phenylpyruvic acid was noted as a unique and important marker in the PKU group. nih.gov Statistical methods like principal component analysis (PCA) can then be applied to the data to discriminate between different groups. nih.gov The high sensitivity and specificity of GC-MS make it a valuable tool for diagnostic and research applications in metabolic disorders. nih.gov

| Parameter | Setting |

|---|---|

| Derivatization | Oximation-Silylation |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| Mass Spectral Acquisition Range | 50–600 Da |

Mass Isotopomer Analysis in Stable Isotope Tracer Studies

Stable isotope tracing is a powerful technique to map metabolic pathways and quantify flux in vivo. In this context, mass isotopomer analysis of Phenylpyruvic acid and related metabolites allows researchers to follow the metabolic fate of labeled precursors, such as phenylalanine.

Research Findings:

Stable isotope-labeled phenylalanine has been used to produce intrinsically labeled milk and meat proteins. nih.govresearchgate.net By tracking the appearance of labeled phenylalanine and its metabolites, researchers can investigate amino acid absorption, availability, and utilization. For instance, studies have used L-[ring-d5]phenylalanine and L-[15N]phenylalanine to label cow's milk and meat, which were then used in human studies to explore the dynamics of dietary protein-derived amino acid availability. nih.gov The analysis of mass isotopomer distributions of metabolites like Phenylpyruvic acid is essential for metabolic flux analysis, a critical tool in metabolic engineering and the study of human diseases. nih.gov

Quantitative analysis of beta-phenylpyruvic acid can be achieved with high sensitivity using single ion monitoring after derivatization. nih.gov This method involves a two-step derivatization, first with o-phenylenediamine (B120857) and then with a silylating reagent, to produce a stable o-trimethyl-silyl-quinoxalinol derivative that is suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The use of an isomeric internal standard, such as omicron-methylphenylglyoxylic acid, allows for accurate quantification. nih.gov

| Isotope Tracer | Application | Reference |

|---|---|---|

| L-[ring-d5]phenylalanine | Labeling of milk and meat proteins to study amino acid availability. | nih.gov |

| L-[15N]phenylalanine | Labeling of milk proteins for metabolic studies. | nih.gov |

Spectroscopic and Other Detection Methods

Spectrophotometry and Spectrofluorimetry

Spectrophotometric and spectrofluorimetric methods offer sensitive and often rapid means of detecting and quantifying Phenylpyruvic acid.

Research Findings:

An enzymatic method for the determination of L-phenylalanine and phenylpyruvate utilizes L-phenylalanine dehydrogenase. nih.gov This enzyme catalyzes the NAD-dependent oxidative deamination of L-phenylalanine or the reductive amination of phenylpyruvate. The change in NADH concentration can be monitored spectrophotometrically, allowing for the quantification of the substrate. nih.gov This method demonstrates linearity for phenylpyruvate in the concentration range of 5-100 microM. nih.gov

A highly sensitive method for determining Phenylpyruvic acid in urine and serum involves high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov In this method, Phenylpyruvic acid is extracted and reacted with a fluorescent labeling agent to form a fluorescent hydrazone, which is then separated and quantified. nih.gov This technique is sensitive enough to detect Phenylpyruvic acid in the urine of normal adults and newborns. nih.gov

| Method | Principle | Detection Range | Reference |

|---|---|---|---|

| Enzymatic Spectrophotometry | Measures change in NADH concentration catalyzed by L-phenylalanine dehydrogenase. | 5-100 µM for phenylpyruvate | nih.gov |

| HPLC with Fluorescence Detection | Derivatization to a fluorescent hydrazone followed by chromatographic separation. | Lower limits of 25 and 32 pmol in urine and serum, respectively. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological samples. nih.govyoutube.com

Research Findings:

NMR-based metabolomics has been employed to study the metabolic profiles of biological fluids and tissues. youtube.comyoutube.com It allows for the identification and quantification of a wide range of small molecules, including Phenylpyruvic acid and other metabolites related to phenylalanine metabolism. hmdb.ca For instance, NMR studies of saliva have shown changes in the concentrations of amino acids like phenylalanine during different developmental stages in children, which can be linked to endogenous proteolysis and bacterial metabolic pathways. nih.gov While direct detection of Phenylpyruvic acid by NMR in complex mixtures can be challenging due to overlapping signals, 2D NMR techniques and comparison with databases of pure compounds can aid in its identification. youtube.com

Qualitative Ferric Chloride Test in Research Contexts

The ferric chloride test is a classical qualitative method for the detection of phenylpyruvic acid, particularly in the context of screening for phenylketonuria (PKU).

Research Findings:

This simple colorimetric test relies on the reaction between ferric chloride and phenylpyruvic acid to produce a characteristic green color. fishersci.commicrobiologyinfo.com In a research setting, this test was historically instrumental in the discovery of PKU. sciencehistory.org A Norwegian biochemist, Asbjørn Følling, first observed this reaction in the urine of mentally impaired siblings, leading to the identification of "imbecillitas phenylpyrouvica," now known as PKU. sciencehistory.org The test involves adding a few drops of a 10% ferric chloride solution to a urine sample; a positive result is indicated by the development of a green color within minutes. microbiologyinfo.comdalynn.com While it is a qualitative test, its simplicity made it a valuable screening tool in early research and diagnostic efforts. sciencehistory.orgresearchgate.net It's important to note that the color can fade quickly, so results must be interpreted promptly. microbiologyinfo.com

Sample Preparation Strategies for Complex Biological Samples

Liquid-Liquid Extraction Techniques

Effective sample preparation is critical for the accurate analysis of Phenylpyruvic acid in complex biological matrices like urine and serum. Liquid-liquid extraction (LLE) is a commonly used technique to isolate and concentrate the analyte of interest.

Research Findings:

Chemical Derivatization for Enhanced Analyte Stability and Detection

The inherent instability and, in some cases, low volatility of phenylpyruvic acid present significant challenges for its accurate quantification in biological and chemical matrices. To overcome these limitations, chemical derivatization is a widely employed strategy in analytical research. This process involves chemically modifying the phenylpyruvic acid molecule to form a more stable, volatile, and readily detectable derivative. The primary goals of derivatization are to improve chromatographic behavior, reduce analyte adsorption within the analytical system, and enhance detector response, thereby increasing the sensitivity and reliability of the analysis. gcms.czosha.gov

Derivatization techniques for phenylpyruvic acid and other keto acids can be broadly categorized based on the functional group targeted—typically the carboxylic acid and the ketone group. Common approaches include silylation, acylation, alkylation, and the introduction of fluorescent or electron-capturing tags. gcms.czresearch-solution.com The choice of a specific derivatization reagent and method depends on the analytical instrumentation to be used (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)), the nature of the sample matrix, and the desired level of sensitivity. gcms.cz

For GC-MS analysis, the primary objective of derivatization is to increase the volatility and thermal stability of phenylpyruvic acid. osha.gov Silylation is a common method where active hydrogens in the carboxylic acid and enolizable ketone groups are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. research-solution.comnih.gov The resulting TMS derivatives are more volatile and less polar, leading to improved peak shapes and separation in GC. mdpi.com Oximation, often performed prior to silylation, converts the ketone group into an oxime, which further reduces polarity and prevents tautomerization, leading to a single, stable derivative. researchgate.net

For HPLC analysis, derivatization is primarily aimed at enhancing the detectability of phenylpyruvic acid, especially when using highly sensitive detection methods like fluorescence or ultraviolet (UV) absorbance. Pre-column derivatization with fluorescent reagents, or "fluorogenic labeling," is a powerful technique. Reagents such as dansyl chloride, o-phenylenediamine (OPD), and its analogue 1,2-diamino-4,5-methylenedioxybenzene (MDB), react with phenylpyruvic acid to form highly fluorescent derivatives. dojindo.co.jpsigmaaldrich.compsu.edu This allows for detection at very low concentrations, often in the femtomole range. dojindo.co.jp For instance, MDB has been reported to be approximately 150 times more sensitive than OPD for the detection of α-keto acids. dojindo.co.jp

Another strategy, particularly for GC with electron capture detection (ECD), involves the use of reagents that introduce electrophoric groups into the molecule. Pentafluorobenzyl bromide (PFBBr) is a versatile reagent that reacts with the carboxylic acid group of phenylpyruvic acid to form a PFB ester. nih.govsigmaaldrich.com These derivatives are highly electron-capturing, enabling extremely sensitive detection. nih.gov

The selection of the appropriate derivatization strategy is crucial for the development of robust and sensitive analytical methods for phenylpyruvic acid. The following table summarizes key research findings on various derivatization methodologies.

Interactive Data Table: Derivatization Methods for Phenylpyruvic Acid Analysis

| Derivatization Reagent | Analytical Method | Derivative Formed | Reaction Conditions | Key Findings & Enhancements | Reference(s) |

| Silylation Reagents | |||||

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) | GC-MS | Trimethylsilyl (TMS) derivative | 80°C for 45 minutes | Increases volatility and thermal stability for GC analysis. Prevents peak tailing. | mdpi.com |

| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | GC-MS | Ditrimethylsilyl (diTMS) derivative | Catalyzed reaction, optimized with pyridine (B92270) as a solvent. | Produces stable diTMS derivatives with high response rates, on average 1.7 times larger than acylated species. | nih.gov |

| Oximation & Silylation | |||||

| Methoxyamine hydrochloride followed by BSTFA | GC-MS | Methoxyamine-TMS derivative | Oximation at 60°C for 45 min, followed by silylation. | Two-step process reduces tautomerism of the ketone group, leading to a single, stable derivative for improved quantification. | researchgate.net |

| Fluorescent Labeling Reagents | |||||

| o-Phenylenediamine (OPD) | HPLC-Fluorescence | Hydroxyquinoxaline derivative | Reaction in acidic medium. | Forms fluorescent quinoxaline (B1680401) derivatives, allowing for sensitive detection of α-keto acids. | up.pt |

| 1,2-Diamino-4,5-methylenedioxybenzene (MDB) | HPLC-Fluorescence | Fluorescent quinoxaline derivative | Reaction with α-keto acids. | Reported to be ~150 times more sensitive than OPD. Allows detection at femtomole levels. Ex/Em: 367/445 nm. | dojindo.co.jp |

| Dansyl Chloride | HPLC-Fluorescence | Dansyl derivative | Alkaline pH (e.g., 9.5), elevated temperatures (e.g., 38-60°C) for 60-120 min. | Forms highly fluorescent derivatives detectable by fluorescence microscopy. Ex/Em: ~337/492 nm. | sigmaaldrich.comresearchgate.net |

| Electron Capturing Reagents | |||||

| Pentafluorobenzyl bromide (PFBBr) | GC-ECD / GC-MS (NCI) | Pentafluorobenzyl (PFB) ester | Extraction and derivatization can be a single step. | Forms highly electron-capturing derivatives, enabling trace analysis with detection limits below 1 pmol. | nih.govsigmaaldrich.com |

Biotechnological Applications and Metabolic Engineering

Enzymatic Production of Amino Acids

The enzymatic conversion of phenylpyruvic acid and its derivatives is a cornerstone of modern biocatalysis, offering a green alternative to traditional chemical synthesis for the production of optically pure amino acids. Phenylpyruvic acid calcium salt can be a key starting material in these processes.

The synthesis of L-phenylalanine from phenylpyruvic acid is a prominent example of the application of biocatalysis. This process typically utilizes enzymes such as phenylalanine dehydrogenase or aminotransferases (transaminases). Research has focused on discovering, characterizing, and engineering these enzymes to improve their efficiency, stability, and substrate specificity.

L-amino acid deaminases (L-AADs), which catalyze the deamination of L-amino acids to their corresponding α-keto acids, can also operate in the reverse reaction to produce L-phenylalanine from phenylpyruvic acid. acs.orggoogle.com For instance, L-AADs from Proteus mirabilis and Proteus myxofaciens have been extensively studied for this purpose. nih.govnih.gov

Engineering efforts have led to the development of highly efficient biocatalysts. For example, through conformational dynamics engineering of L-amino acid deaminase from Proteus mirabilis, a mutant (M2E145A/E341A) was created with a 3.84-fold reduction in product inhibition and a 1.35-fold increase in catalytic efficiency. nih.gov This engineered enzyme achieved a final production of 81.2 g/L of phenylpyruvic acid from L-phenylalanine, demonstrating the potential for high-titer production processes. nih.gov Similarly, a D-amino acid dehydrogenase (DAADH) variant, H227V, has been shown to effectively catalyze the reductive amination of phenylpyruvic acid to produce D-phenylalanine with 97% conversion and 99% enantiomeric excess. acs.org

The development of these biocatalysts often involves a multi-step process. In one study, an in vitro multi-enzyme reaction system was used to identify key enzymes for improving L-phenylalanine production in Escherichia coli. nih.gov This approach led to the identification of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) as rate-limiting steps. nih.gov Overexpression of AroA in an engineered strain resulted in a significant increase in L-phenylalanine titer, reaching 62.47 g/L in a 5-liter fermentor. nih.gov

| Enzyme/Variant | Source Organism | Substrate | Product | Key Finding | Reference |

| L-amino acid deaminase (L-AAD) | Proteus mirabilis | L-Phenylalanine | Phenylpyruvic Acid | Engineered mutant M2E145A/E341A showed reduced product inhibition and increased catalytic efficiency. | nih.gov |

| D-amino acid dehydrogenase (DAADH) H227V | Engineered | Phenylpyruvic Acid | D-Phenylalanine | Achieved 97% conversion and 99% enantiomeric excess. | acs.org |

| Shikimate kinase (AroL) & EPSP synthase (AroA) | Escherichia coli | Shikimate Pathway Intermediates | L-Phenylalanine | Identified as key enzymes for increasing L-phenylalanine production. | nih.gov |

Immobilization of biocatalysts, either as purified enzymes or whole cells, offers several advantages for industrial-scale production, including enhanced stability, reusability, and simplified product purification. researchgate.netrsc.org This technology is particularly relevant for the synthesis of L-phenylalanine from phenylpyruvic acid.

Whole cells of Escherichia coli engineered to express transaminase activity have been immobilized in mixed-gels of κ-carrageenan and gelatin for the bioconversion of phenylpyruvic acid to L-phenylalanine. researchgate.net This mixed-gel immobilization demonstrated superior performance, with an activity recovery of 93.6% for the transaminase enzyme. researchgate.net Under optimal conditions (pH 8.5, 37°C), a 98.3% conversion of phenylpyruvic acid to L-phenylalanine was achieved. researchgate.net The immobilized system showed great sustainability, maintaining over 80% conversion for 15 batches. researchgate.net

In another application, immobilized yeast cells of Rhodotorula rubra were used in a bioreactor to selectively remove phenylalanine from a protein hydrolysate, a process involving the conversion of phenylalanine to phenylpyruvic acid and other metabolites. tandfonline.com The cells, when entrapped in a polypyrrole matrix, demonstrated selectivity by consuming only low-molecular-weight components, including phenylalanine, and retained their activity for at least four weeks. tandfonline.com

The co-immobilization of multiple enzymes can also be highly effective. For the production of phenylpyruvic acid from D,L-phenylalanine using D-amino acid oxidase (DAAO), co-immobilization with catalase was shown to be over 20-fold more effective at eliminating the deleterious effects of the hydrogen peroxide by-product compared to separately immobilized catalase. researchgate.net This strategy allows for a much higher conversion rate of over 98%. researchgate.net

| Immobilized System | Biocatalyst | Support Matrix | Application | Key Finding | Reference |

| Whole Cells | Escherichia coli EP8-10 | κ-carrageenan and gelatin | L-Phenylalanine production from phenylpyruvic acid | 98.3% conversion of phenylpyruvic acid; stable for 15 batches. | researchgate.net |

| Whole Cells | Rhodotorula rubra IAM 4989 | Polypyrrole matrix | Phenylalanine removal from whey protein hydrolysate | Selective consumption of low-molecular-weight components; activity retained for at least 4 weeks. | tandfonline.com |

| Co-immobilized Enzymes | D-amino acid oxidase (DAAO) and Catalase | Not specified | Phenylpyruvic acid production from D,L-phenylalanine | Co-immobilization was >20-fold more effective in eliminating H₂O₂ by-product. | researchgate.net |

Microbial Production of Phenylpyruvic Acid and its Derivatives

The microbial fermentation and biotransformation of phenylpyruvic acid are key areas of research, aiming to establish efficient and sustainable production platforms for this important α-keto acid and its valuable derivatives.

Genetic engineering plays a pivotal role in enhancing the microbial production of phenylpyruvic acid. A primary strategy involves the overexpression of enzymes that catalyze the conversion of L-phenylalanine to phenylpyruvic acid, such as L-amino acid deaminase (L-AAD). To overcome the instability of plasmid-based expression systems, researchers have integrated the L-AAD gene directly into the chromosome of host organisms like Escherichia coli. nih.gov